molecular formula C19H20BrN3 B3897258 N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine CAS No. 5896-42-4

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine

Cat. No. B3897258
CAS RN: 5896-42-4
M. Wt: 370.3 g/mol
InChI Key: JASQRDIPLVCSQS-PSNBXYPMSA-N
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Description

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine, commonly known as BRPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BRPP is a piperazine derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of BRPP is not fully understood. However, studies have suggested that BRPP exerts its pharmacological effects by modulating various signaling pathways. For instance, BRPP has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. BRPP has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
BRPP has been shown to have numerous biochemical and physiological effects. In vitro studies have demonstrated that BRPP induces apoptosis in cancer cells, inhibits viral replication, and exhibits antibacterial activity. Additionally, BRPP has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. BRPP has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BRPP has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. Additionally, BRPP exhibits potent pharmacological properties, making it a useful tool for studying various diseases. However, there are also limitations associated with BRPP. For instance, the mechanism of action of BRPP is not fully understood, which can make it difficult to interpret experimental results. Additionally, the toxicity of BRPP has not been fully characterized, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BRPP. One potential direction is the development of BRPP-based anticancer drugs. Studies have shown that BRPP induces apoptosis in cancer cells, making it a potential candidate for the development of novel cancer therapies. Another potential direction is the development of BRPP-based antiviral drugs. BRPP has been shown to inhibit the replication of several viruses, including HIV and HCV, making it a potential candidate for the development of antiviral therapies. Additionally, further studies are needed to fully understand the mechanism of action of BRPP and to characterize its toxicity.

Scientific Research Applications

BRPP has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In vitro studies have demonstrated that BRPP induces apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation. BRPP has also been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, BRPP exhibits antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3/c20-18(15-17-7-3-1-4-8-17)16-21-23-13-11-22(12-14-23)19-9-5-2-6-10-19/h1-10,15-16H,11-14H2/b18-15-,21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASQRDIPLVCSQS-PSNBXYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C(=C\C3=CC=CC=C3)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417213
Record name ST50063550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5896-42-4
Record name ST50063550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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